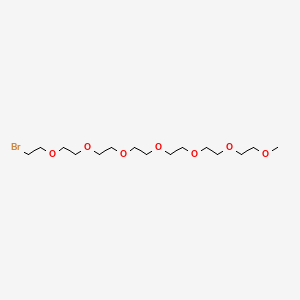

m-PEG7-Br

Descripción

Propiedades

IUPAC Name |

1-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BrO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFIIJSCVFVGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of m-PEG7-Br in Modern Bioconjugation and Drug Discovery

For Immediate Release

In the landscape of advanced biomedical research and therapeutic development, the strategic use of specialized chemical linkers is paramount. Among these, m-PEG7-Br , a monodisperse polyethylene glycol (PEG) derivative, has emerged as a critical tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This technical guide provides an in-depth analysis of the core applications of this compound, detailing its role in bioconjugation, its physicochemical properties, and generalized experimental workflows for its implementation in research settings.

Core Applications of this compound in Research

This compound is a versatile heterobifunctional linker characterized by a methoxy-capped seven-unit polyethylene glycol chain and a terminal bromide. This structure imparts a unique combination of hydrophilicity and reactivity, making it a valuable asset in several research domains:

-

PROTAC Linker: The most prominent application of this compound is as a flexible linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. The PEG linker physically separates the two active domains of the PROTAC—one that binds the target protein and another that recruits an E3 ubiquitin ligase—and its length and flexibility are crucial for the efficient formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[2]

-

Bioconjugation and Drug Delivery: The hydrophilic nature of the PEG chain enhances the solubility and bioavailability of conjugated molecules, which is a significant challenge for many large and hydrophobic therapeutic compounds.[3][4] The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of the PEG linker to various biomolecules, including proteins, peptides, and small molecule drugs. This is instrumental in developing targeted drug delivery systems and modifying the pharmacokinetic profiles of therapeutic agents.

-

Nanotechnology and Surface Modification: this compound is utilized in the functionalization of nanoparticles and surfaces. The PEGylation of these materials can improve their biocompatibility, reduce non-specific protein adsorption, and enhance their circulation time in vivo.

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized in the table below, providing a clear overview of its key physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | 1-bromo-2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane | |

| Molecular Formula | C15H31BrO7 | [1] |

| Molecular Weight | 403.31 g/mol | [1] |

| CAS Number | 104518-25-4 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C for long-term storage | [2] |

Generalized Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are often proprietary or published within the supplementary information of research articles which are not readily accessible through general searches, a generalized workflow for the synthesis of a PROTAC using a bromo-PEG linker can be outlined. This serves as a foundational methodology for researchers to adapt to their specific target and E3 ligase ligands.

General Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis involving the attachment of the this compound linker to one of the ligands, followed by the conjugation of the second ligand.

Step 1: Attachment of this compound to the First Ligand (Ligand-A)

-

Reaction Setup: Dissolve Ligand-A (containing a nucleophilic group, e.g., a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture to facilitate the nucleophilic substitution.

-

Addition of this compound: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the Ligand-A-PEG7-OMe intermediate.

Step 2: Attachment of the Second Ligand (Ligand-B) to form the PROTAC

This step assumes the methoxy group of the intermediate is replaced with a reactive group for conjugation to Ligand-B. A more common approach is to use a heterobifunctional PEG linker from the start. However, for the purpose of illustrating the use of a bromo-functionalized PEG, we will proceed with a hypothetical modification.

-

Modification of the Intermediate: The methoxy group of the Ligand-A-PEG7-OMe intermediate would be chemically modified to introduce a reactive functional group (e.g., a carboxylic acid or an amine) suitable for conjugation to Ligand-B.

-

Coupling Reaction: The modified intermediate is then coupled to Ligand-B using standard bioconjugation techniques, such as amide bond formation (e.g., using HATU or EDC/NHS coupling agents) or other chemoselective ligation reactions.

-

Reaction Monitoring and Purification: The progress of the coupling reaction is monitored by LC-MS. Once complete, the final PROTAC product is purified using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile tool in the fields of drug discovery, bioconjugation, and nanotechnology. Its primary application as a flexible linker in PROTAC synthesis underscores its importance in the development of next-generation therapeutics. The physicochemical properties imparted by the seven-unit PEG chain, combined with the reactivity of the terminal bromide, provide researchers with a powerful means to enhance the drug-like properties of complex biomolecules. While specific, detailed protocols for its use are not always readily available in the public domain, the generalized workflows presented here provide a solid foundation for the rational design and synthesis of novel bioconjugates. As research in targeted protein degradation and advanced drug delivery continues to evolve, the strategic application of well-defined linkers like this compound will undoubtedly play a crucial role in future innovations.

References

An In-depth Technical Guide to m-PEG7-Br: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of methoxy-poly(ethylene glycol)7-bromide (m-PEG7-Br). This heterobifunctional PEG linker is a valuable tool in bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one terminus and a reactive bromide at the other. The PEG chain, consisting of seven ethylene glycol units, imparts hydrophilicity and flexibility to molecules it is incorporated into.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 104518-25-4 | [1][2][3] |

| Molecular Formula | C15H31BrO7 | [3] |

| Molecular Weight | 403.31 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [3] |

| Density (Predicted) | 1.208 g/cm³ | [1] |

| Storage Conditions | Short-term: 0-4 °C; Long-term: -20 °C. Store in a dry, dark place. | [3] |

Structural Information

The structure of this compound is characterized by a linear chain of seven repeating ethylene glycol units, with a stable methoxy group at one end and a reactive bromide group at the other.

| Identifier | Value |

| IUPAC Name | 1-(2-(2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl bromide |

| SMILES | COCCOCCOCCOCCOCCOCCOCCBr |

| Synonyms | mPEG7-Br, Bromo-PEG7-Methoxy, 22-bromo-2,5,8,11,14,17,20-heptaoxadocosane |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of biomedical research.

Bioconjugation

The terminal bromide of this compound serves as a good leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4]

PROTAC Linker

This compound is widely used as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG7 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to the target protein and the E3 ligase.[6] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[6]

Experimental Protocols

While specific, detailed protocols for the synthesis and application of this compound are often proprietary or published within the context of larger studies, the following sections provide generalized experimental methodologies based on established chemical principles.

Synthesis of this compound from m-PEG7-OH

A common method for the synthesis of this compound is the bromination of the corresponding alcohol, m-PEG7-OH.

Materials:

-

m-PEG7-OH (1 equivalent)

-

Phosphorus tribromide (PBr₃) or a similar brominating agent

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Stirring apparatus

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve m-PEG7-OH in anhydrous DCM in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add PBr₃ to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or LC-MS).

-

Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand and an E3 ligase ligand.

Step 1: Functionalization of the First Ligand

-

The first ligand (either the target protein binder or the E3 ligase binder) with a suitable nucleophilic group (e.g., an amine or thiol) is reacted with this compound.

-

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

-

The resulting PEGylated ligand is then purified, often by preparative HPLC.

Step 2: Coupling with the Second Ligand

-

The purified PEGylated ligand from Step 1 is then coupled to the second ligand. The functional group on the second ligand will depend on the chemistry used for the first coupling. For example, if the PEGylated ligand now has a terminal bromide, the second ligand would require a nucleophile to displace it.

-

Alternatively, the bromide on the PEGylated ligand could be converted to another functional group (e.g., an azide) for use in click chemistry.

-

The final PROTAC molecule is purified using techniques such as preparative HPLC.

-

The identity and purity of the final PROTAC are confirmed by analytical methods like LC-MS and NMR.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described above.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for PROTAC synthesis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Br-PEG7-Br | PROTAC Linker | TargetMol [targetmol.com]

- 3. mPEG7-Br | CAS:104518-25-4 | Biopharma PEG [biochempeg.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of m-PEG7-Br as a Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-bromide (m-PEG7-Br), a heterobifunctional linker increasingly utilized in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, supported by experimental data and detailed protocols, to provide a practical resource for its application in drug development and research.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism through which this compound functions as a linker is a bimolecular nucleophilic substitution (SN2) reaction. This reaction involves the covalent attachment of the m-PEG7 moiety to a target molecule via the displacement of the bromide ion.

The key components driving this mechanism are:

-

Electrophilic Carbon: The carbon atom directly bonded to the bromine atom is electron-deficient due to the electronegativity of the bromine, making it susceptible to attack by nucleophiles.

-

Nucleophile: Electron-rich molecules, typically containing thiol (-SH), amine (-NH2), or hydroxyl (-OH) functional groups present on proteins, peptides, or small molecule drugs, act as the nucleophile.

-

Bromide Leaving Group: The bromide ion (Br-) is an excellent leaving group because it is a weak base and can stabilize the negative charge after departing from the carbon atom. This departure is a critical step for the successful completion of the reaction.[1][2][3]

The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide group simultaneously leaves. This results in the formation of a stable ether, thioether, or amine linkage, covalently connecting the m-PEG7 linker to the target molecule.

Figure 1: SN2 mechanism of this compound conjugation.

The Dual Role of the this compound Structure

The efficacy of this compound as a linker stems from the distinct properties of its two primary components: the methoxy-capped polyethylene glycol (m-PEG7) chain and the terminal bromide.

-

The m-PEG7 Chain: The seven repeating ethylene glycol units impart crucial physicochemical properties to the resulting conjugate.[4][5][6]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules.[5]

-

Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life in vivo.[5][7]

-

Reduced Immunogenicity: The PEG moiety can shield antigenic sites on proteins, reducing the likelihood of an immune response.[5]

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation time.[7]

-

-

The Bromide Functional Group: As previously mentioned, the bromide is a highly effective leaving group, which is essential for the efficiency of the conjugation reaction under mild conditions suitable for sensitive biological molecules.[3]

Quantitative Data on Conjugation and Stability

The efficiency of conjugation and the stability of the resulting linkage are critical parameters in drug development. The following table summarizes data from a study on the conjugation of a MeO-PEG-Br linker to resveratrol, a molecule with hydroxyl groups.

| Parameter | Value | Conditions | Source |

| Conjugation Yield | ~80% | MeO-PEG-Br, Resveratrol, K₂CO₃, DMF | [7] |

| In Vitro Plasma Half-life | ~3 hours | MeO-PEG-PLAO-Succ-RSV (2 kDa) in rat plasma at 37°C | [7] |

Note: The plasma half-life data is for a similar PEG conjugate and is provided as a reference for the stability of PEGylated compounds.

Experimental Protocols

This section provides a detailed methodology for the conjugation of m-PEG-Br to a molecule containing a hydroxyl group, adapted from the study by Basavaraj et al. (2015).[7] This serves as a foundational protocol that can be optimized for other nucleophiles like thiols and amines.

Synthesis of a Resveratrol-PEG Ether Conjugate

Materials:

-

Methoxy-Polyethylene Glycol-Bromide (m-PEG-Br)

-

Resveratrol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

1 M Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

DCM/Methanol mobile phase for column chromatography

Procedure:

-

Dissolve Resveratrol in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate to the solution. The optimal concentration was found to be 1.8 mM.[7]

-

Add m-PEG-Br to the reaction mixture.

-

Allow the reaction to proceed with stirring at room temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding 1 M NaOH.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude product using column chromatography with a DCM/Methanol gradient to isolate the PEGylated resveratrol.

Purification and Characterization

Purification:

-

Size Exclusion Chromatography (SEC): This is a common and effective method for removing unreacted low molecular weight species from the PEGylated product.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical monitoring of the reaction and for purification, separating the conjugate from unreacted starting materials based on polarity.

Characterization:

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the molecular weight of the final conjugate, thereby verifying successful PEGylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the conjugate and to determine the extent of conjugation by comparing the integration of peaks corresponding to the PEG chain and the target molecule.[7]

Visualization of Workflows

The following diagrams illustrate the key processes involved in the use of this compound as a linker.

Figure 2: General workflow for this compound conjugation.

Conclusion

This compound is a versatile and effective linker for the covalent modification of a wide range of molecules. Its mechanism of action, based on a robust SN2 reaction, allows for efficient conjugation under biocompatible conditions. The inherent properties of the PEG chain provide significant advantages in terms of solubility, stability, and pharmacokinetics, making this compound a valuable tool in the design and development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this linker in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Plasma Stability and Bioavailability In Vivo of Gemcitabine Via Nanoparticles of mPEG-PLG-GEM Complexed with Calcium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stabilization of Resveratrol in Blood Circulation by Conjugation to mPEG and mPEG-PLA Polymers: Investigation of Conjugate Linker and Polymer Composition on Stability, Metabolism, Antioxidant Activity and Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Advantage: A Technical Guide to Monodisperse PEG Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of bioconjugation, the choice of a linker molecule is a critical determinant of a drug's success. This technical guide provides an in-depth exploration of monodisperse Poly(ethylene glycol) (PEG) linkers, highlighting their superior applications in enhancing drug efficacy, safety, and manufacturability. Through a detailed examination of their properties, synthesis, and roles in experimental workflows, this document serves as a comprehensive resource for professionals dedicated to the next generation of targeted therapies.

The Paradigm Shift from Polydispersity to Monodispersity

Historically, PEGylation, the process of attaching PEG chains to molecules, has employed polydisperse PEGs—a heterogeneous mixture of polymers with a range of molecular weights.[1] While effective in improving drug stability and pharmacokinetics, this heterogeneity introduces significant challenges in manufacturing, characterization, and reproducibility.[1][2]

The advent of monodisperse PEG linkers , which are single, discrete chemical entities with a precise molecular weight, represents a paradigm shift in the field.[3][4] This uniformity overcomes the limitations of polydispersity, offering unparalleled control over the final drug conjugate's properties.[3][4]

Key Advantages of Monodisperse PEG Linkers

The adoption of monodisperse PEG linkers offers a multitude of advantages that directly impact the performance and developability of complex biologics like antibody-drug conjugates (ADCs).

-

Homogeneity and Purity: Monodisperse PEGylation results in a single, well-defined molecular entity, simplifying analytical characterization and ensuring lot-to-lot consistency.[3] This is a crucial aspect of pharmaceutical development, streamlining regulatory processes.

-

Improved Pharmacokinetics: The uniform length of monodisperse PEG chains allows for precise control over the hydrodynamic radius of the conjugate, leading to more predictable and optimized pharmacokinetic (PK) profiles, including extended circulation half-life and reduced clearance.[4][5]

-

Enhanced Stability and Solubility: The hydrophilic nature of the PEG chain creates a hydration shell around the drug molecule, significantly increasing its solubility and preventing aggregation, especially when dealing with hydrophobic payloads.[4][5]

-

Reduced Immunogenicity: By creating a "stealth" effect and preventing aggregation, PEG linkers can shield the conjugate from the immune system, reducing the risk of an immune response.[4]

-

Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, monodisperse PEG linkers enable the attachment of a higher number of drug molecules per antibody without inducing aggregation, potentially leading to enhanced potency.[4]

Quantitative Data on the Impact of Monodisperse PEG Linkers

While direct comparative studies with extensive quantitative data in tabular format between monodisperse and polydisperse PEG linkers in ADCs are not abundantly available in the public domain, the impact of PEG chain length and the general benefits of PEGylation on pharmacokinetics and efficacy have been documented.

A study on affibody-based drug conjugates demonstrated a clear relationship between PEG molecular weight and the conjugate's half-life and cytotoxicity.[6]

| Conjugate | PEG Molecular Weight (kDa) | Half-life Extension (-fold) | In Vitro Cytotoxicity Reduction (-fold) |

| ZHER2-SMCC-MMAE (HM) | 0 | 1 | 1 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 6.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.5 |

Table 1: Impact of PEG Chain Length on Affibody-Drug Conjugate Properties. Data sourced from a study on affibody-based conjugates, demonstrating the trade-off between extended half-life and reduced in vitro cytotoxicity with increasing PEG molecular weight.[6]

Another study investigating the effect of monodisperse PEG length on the pharmacokinetics of a DAR 8 ADC showed that longer PEG chains (8, 12, and 24 units) significantly increased plasma exposure and stabilized clearance compared to shorter or no PEG linkers.[7] This highlights the ability to fine-tune the PK profile by selecting a monodisperse PEG of a specific length.

Core Applications of Monodisperse PEG Linkers

The precise nature of monodisperse PEG linkers makes them invaluable in a variety of applications within drug development and biomedical research.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8] The linker that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety.[8] Monodisperse PEG linkers are increasingly being incorporated into ADC design to:

-

Improve Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker prevents aggregation and improves the overall solubility of the ADC.[9]

-

Enable Higher Drug Loading: By mitigating the hydrophobicity of the payload, PEG linkers allow for the attachment of more drug molecules to the antibody (higher DAR) without compromising the ADC's physical properties, which can lead to increased potency.[4]

-

Optimize Pharmacokinetics: The defined length of the PEG linker allows for fine-tuning of the ADC's circulation time, ensuring it can reach the tumor site effectively.[10]

PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) and molecular glues are novel therapeutic modalities that induce the degradation of specific target proteins. The linker connecting the target-binding moiety and the E3 ligase-recruiting moiety is crucial for the efficacy of these molecules. Monodisperse PEG linkers offer precise control over the distance and orientation between the two ends, which is critical for the formation of a stable ternary complex and subsequent protein degradation.

Peptide and Protein Modification

PEGylation of therapeutic peptides and proteins is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[1] Monodisperse PEG linkers provide a homogeneous product, which simplifies characterization and ensures a consistent biological effect.

Nanoparticle Functionalization

Monodisperse PEG linkers are used to functionalize the surface of nanoparticles for drug delivery and imaging applications. The PEG layer provides a "stealth" coating that reduces clearance by the reticuloendothelial system and can be functionalized with targeting ligands for specific cell or tissue delivery.

Experimental Workflows and Methodologies

The development and characterization of drugs utilizing monodisperse PEG linkers involve a series of well-defined experimental workflows.

Detailed Experimental Protocols

The synthesis of monodisperse PEGs is a stepwise process that allows for the precise addition of ethylene glycol units.[8] Solid-phase synthesis offers a chromatography-free method for producing these linkers with high purity.[8]

Solid-Phase Synthesis of a Monodisperse PEG Derivative (General Protocol):

-

Resin Preparation: A Wang resin is typically used as the solid support. The hydroxyl groups on the resin are deprotonated with a strong base like potassium tert-butoxide (tBuOK).[8]

-

Coupling: The deprotonated resin is reacted with a protected PEG monomer, such as a tetraethylene glycol monomer bearing a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other. This Williamson ether formation reaction extends the PEG chain.[8]

-

Deprotection: The DMTr group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose a new hydroxyl group for the next coupling cycle.[8]

-

Iteration: Steps 2 and 3 are repeated until the desired PEG chain length is achieved.

-

Cleavage and Functionalization: The final PEG linker is cleaved from the resin using a strong acid. The terminal hydroxyl groups can then be converted to various functional groups (e.g., amine, azide, maleimide, NHS ester, DBCO) using standard organic chemistry techniques to facilitate bioconjugation.[6][11][12][13][14]

Purpose: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different drug-loaded species.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

-

-

Chromatography Conditions:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 280 nm.

-

Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) is used to elute the different ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing DAR.

-

-

Data Analysis:

-

The peak area for each DAR species is integrated.

-

The average DAR is calculated as the weighted average of the different species.

-

Purpose: To evaluate the potency of an ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: Serial dilutions of the ADC, unconjugated antibody (negative control), and free drug (positive control) are prepared in cell culture medium and added to the cells.

-

Incubation: The plate is incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mechanism of Action and Intracellular Trafficking of ADCs

The efficacy of an ADC is critically dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell. The linker, including its PEG component, plays a role in this intricate process.

Intracellular Trafficking Pathway

-

Binding and Internalization: The ADC circulates in the bloodstream and binds to its specific target antigen on the surface of a cancer cell.[15] This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-receptor complex, forming an early endosome.[3][15]

-

Endosomal Trafficking: The early endosome matures into a late endosome and eventually fuses with a lysosome. This trafficking process is a key step in delivering the ADC to the cellular compartment where payload release occurs.[3][15]

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the payload is cleaved.[15] For cleavable linkers, this can be triggered by low pH or specific lysosomal enzymes like cathepsins. For non-cleavable linkers, the degradation of the antibody itself releases the payload.

-

Target Engagement and Cytotoxicity: Once released, the cytotoxic payload can exit the lysosome and bind to its intracellular target, such as DNA or microtubules.[16] This disrupts essential cellular processes, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[16]

The properties of the PEG linker can influence the efficiency of this process. While the primary role of the PEG linker is to improve the ADC's properties in circulation, its hydrophilicity and length can potentially impact the efficiency of internalization and intracellular trafficking, although this is an area of ongoing research.

Conclusion

Monodisperse PEG linkers represent a significant advancement in the field of drug development, offering a level of precision and control that is unattainable with their polydisperse counterparts. Their ability to create homogeneous, stable, and highly effective bioconjugates translates into tangible benefits in terms of improved pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. As the demand for more sophisticated and targeted therapies continues to grow, the adoption of monodisperse PEG linkers will be a critical factor in the successful development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and drug developers to harness the full potential of these precision tools.

References

- 1. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labinsights.nl [labinsights.nl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. researchgate.net [researchgate.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide on the Stability and Storage of m-PEG7-Br

For Researchers, Scientists, and Drug Development Professionals

Methoxy-poly(ethylene glycol)-bromide, specifically with seven ethylene glycol repeat units (m-PEG7-Br), is a critical bifunctional linker used extensively in bioconjugation, drug delivery design, and surface modification.[1] Its utility hinges on the reactive terminal bromide, which serves as an excellent leaving group for nucleophilic substitution, and the hydrophilic PEG chain, which enhances solubility and reduces steric hindrance.[1][2] Maintaining the structural integrity of this reagent is paramount for ensuring reproducibility and success in experimental and developmental workflows. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound.

Core Stability Profile

The stability of this compound is influenced by its two primary chemical features: the alkyl bromide functional group and the polyether backbone of the PEG chain. While the methoxy end-cap is relatively stable, the molecule is susceptible to degradation from several environmental factors.

-

Hydrolytic Stability: The carbon-bromine bond is susceptible to hydrolysis, where water acts as a nucleophile to displace the bromide ion, resulting in the formation of m-PEG7-OH and hydrobromic acid. This process is accelerated in aqueous solutions and by non-neutral pH conditions.

-

Oxidative Stability: Like all polyethylene glycols, the ether linkages in the this compound backbone are prone to auto-oxidation.[3][4] This process is often initiated by light, heat, or trace metal impurities and can lead to the formation of peroxides, aldehydes, and carboxylates.[3][4] This degradation not only alters the PEG chain but can lower the pH of the solution over time, further accelerating hydrolysis.[3][4]

-

Thermal Stability: Elevated temperatures can accelerate both hydrolysis and oxidation.[3][4] While specific data for this compound is not publicly available, studies on similar PEG compounds show that thermal stress leads to chain scission and the formation of degradation products.[5]

-

Photostability: Exposure to light, particularly UV radiation, can generate free radicals that initiate the oxidative degradation of the PEG chain.[3][5]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are based on supplier datasheets and best practices for PEGylated reagents.[1][2][5][6]

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life (Typical) | Key Conditions |

| Solid (as received) | -20°C (or -18°C) | Up to 3 years | Store in a tightly sealed, light-protecting vial.[1][6][7] Keep in a dry environment, preferably with a desiccant or under inert gas (Argon/Nitrogen).[1][3][4] |

| In Anhydrous Solvent | -20°C to -80°C | Up to 1 year at -80°C | Use only anhydrous solvents (e.g., DMF, DCM, Acetonitrile).[1] Store in small aliquots to avoid repeated freeze-thaw cycles. Purge headspace with inert gas. |

Key Handling Procedures:

-

Equilibration: Before opening, always allow the vial to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation on the cold solid.[5]

-

Inert Atmosphere: For maximum stability, particularly when preparing solutions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon line).[1]

-

Solvent Purity: Use high-purity, anhydrous solvents for reconstitution, as trace amounts of water can initiate hydrolysis.[1]

Potential Degradation Pathways

Understanding the potential chemical transformations this compound can undergo is crucial for troubleshooting and quality control. The two primary degradation pathways are hydrolysis of the bromide and oxidation of the PEG chain.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to intentionally induce degradation. A generalized protocol is outlined below.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to facilitate the identification of primary degradation products.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, methanol

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Calibrated oven, photostability chamber

-

HPLC system with UV, ELSD, CAD, or MS detector

Workflow:

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add stock solution to 0.1 M HCl or 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).[5]

-

Oxidation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[5]

-

Thermal Degradation: Expose both solid powder and a solution to high heat (e.g., 80°C).[5]

-

Photostability: Expose solid and solution samples to controlled light conditions as specified by ICH Q1B guidelines.[5]

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. A reversed-phase C18 column is often suitable. Detection via mass spectrometry (MS) is ideal for identifying the mass of degradation products, while evaporative light scattering (ELSD) or charged aerosol detection (CAD) can be used for quantification as PEG has no strong UV chromophore.[5]

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful outcomes in their research and development endeavors.

References

- 1. m-PEG7-bromide, CAS 104518-25-4 | AxisPharm [axispharm.com]

- 2. mPEG7-Br | CAS:104518-25-4 | Biopharma PEG [biochempeg.com]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Br-PEG7-Br | PROTAC Linker | TargetMol [targetmol.com]

The Role of m-PEG7-Br in Antibody-Drug Conjugate Development: A Technical Guide

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. This technical guide provides an in-depth examination of m-PEG7-Br, a monofunctional polyethylene glycol (PEG) derivative, and its role as a versatile building block in modern ADC linker design. We will explore its chemical properties, its impact on the physicochemical and pharmacological characteristics of ADCs, and provide detailed experimental protocols and quantitative data to guide researchers in the field.

Core Principles of this compound in ADC Linker Design

This compound, or methyl-PEG7-bromide, is a heterobifunctional linker component characterized by a methoxy-capped seven-unit polyethylene glycol chain and a terminal bromide group.[1][2][3] The methoxy group renders one end inert, making it a monofunctional PEGylating agent, while the bromide serves as a reactive handle for conjugation, acting as an excellent leaving group in nucleophilic substitution reactions.[1][3]

In the context of ADCs, this compound is not typically the entire linker but rather a crucial hydrophilic spacer integrated into a larger, more complex linker structure. Its incorporation addresses several key challenges in ADC development:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4][5][6] The PEG7 chain, composed of repeating ethylene oxide units, is highly hydrophilic, creating a hydration shell that significantly improves the overall solubility and stability of the ADC.[][8][9][10]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can reduce the rate of renal clearance and prolong its half-life in circulation.[4][8][11][12][13] This extended exposure increases the probability of the ADC reaching its target tumor cells.

-

Steric Hindrance: The flexible PEG7 chain acts as a physical spacer, preventing the hydrophobic drug molecules from interacting with each other, which further mitigates the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[9][14]

-

Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic regions of the ADC from the host immune system, thereby reducing the risk of an unwanted immune response.[][10][11]

The diagram below illustrates the relationship between the intrinsic properties of the PEG7 moiety and its impact on the final ADC's performance.

Quantitative Impact of PEGylation on ADC Performance

While specific data for ADCs containing precisely an this compound linker is often proprietary, the broader effects of PEGylation on ADC parameters are well-documented. The following tables summarize representative data from studies on ADCs with varying PEG linker lengths to illustrate these trends.

Table 1: Representative Impact of PEG Linker Length on ADC Pharmacokinetics

| PEG Chain Length | Clearance Rate | Plasma Half-Life | Key Observation | Source |

|---|---|---|---|---|

| PEG2 | Faster | Shorter | Minimal PEGylation shows limited PK improvement. | [12] |

| PEG8 | Slower | Longer | A threshold is reached where further increases in PEG length show diminishing returns on clearance reduction. | [12] |

| PEG24 | Slower | Longer | Significant improvement over non-PEGylated ADCs. | [4][5][12] |

| 10 kDa PEG | Significantly Slower | ~11-fold increase | Large PEG chains dramatically extend the half-life of smaller antibody fragments. |[13][15] |

Table 2: Representative Effect of PEGylation on In Vitro Cytotoxicity (IC50)

| ADC Construct | Target Cell Line | IC50 Value (nM) | Key Observation | Source |

|---|---|---|---|---|

| Non-PEGylated ADC | HER2-positive | ~1.5 | Baseline potency. | [13][15] |

| ADC with 4 kDa PEG | HER2-positive | ~6.75 (4.5x increase) | Longer PEG chains can create steric hindrance, potentially slowing internalization or payload release, thus reducing potency in vitro. | [13][15] |

| ADC with 10 kDa PEG | HER2-positive | ~33.75 (22.5x increase) | The trade-off between improved PK and reduced in vitro potency is a critical optimization parameter. | [13][15] |

| MMAE Payload Alone | HER2-negative | ~0.35 | Free drugs are highly potent but lack specificity. |[16] |

Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models

| ADC Target | Tumor Model | Dosing Regimen | Outcome | Source |

|---|---|---|---|---|

| CDCP1 | Ovarian Cancer Xenograft | 3 doses | Almost complete blockage of tumor growth; median survival doubled vs. control. | [17] |

| Trop-2 | Breast Cancer Xenograft | Single dose | ADCs with optimized PEGylated linkers showed superior tumor suppression and animal tolerability. | [4][5] |

| HER2 | Admixed (HER2+/HER2-) Xenograft | Single dose | Dual-drug ADCs with optimized linkers effectively suppressed tumor regrowth from heterogeneous cells. |[18] |

Key Experimental Protocols

The development of an ADC using an this compound linker component involves a multi-step process from synthesis to in vivo validation. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Drug-PEG7-Linker Moiety

This protocol provides a representative method for attaching a payload (containing a nucleophilic group, e.g., a thiol) to this compound.

-

Materials: this compound, thiol-containing cytotoxic payload (e.g., a derivative of MMAE), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Reversed-phase HPLC system.

-

Reaction Setup: Dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq) to the solution to deprotonate the thiol group, creating a more potent nucleophile.

-

Conjugation: Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, purify the resulting m-PEG7-Drug conjugate using reversed-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: ADC Conjugation and Characterization

This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody via lysine residues.

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., PBS, pH 8.0).

-

Activation of Drug-Linker: If the drug-linker requires activation (e.g., conversion to an NHS ester), perform this step separately according to standard protocols. For this example, we assume the linker has been synthesized with an NHS ester at the terminus opposite the drug.

-

Conjugation Reaction: Add the activated Drug-PEG7-Linker to the antibody solution at a specific molar ratio (e.g., 10:1 linker-to-antibody) to target surface-accessible lysine residues.

-

Incubation: Gently agitate the reaction mixture at 4°C for 12-16 hours.

-

Purification: Remove unconjugated drug-linker and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.[19][20][21]

-

Aggregation Analysis: Assess the percentage of aggregates in the final ADC product using size-exclusion chromatography (SEC-HPLC).

-

Purity: Confirm the purity of the ADC using SDS-PAGE.

-

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[22]

-

Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cancer cell lines in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug in cell culture media. Add the treatments to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve. A potent ADC should have a low IC50 value against target cells and a significantly higher IC50 against control cells.[22]

Protocol 4: In Vivo Efficacy Assessment in a Xenograft Model

This experiment evaluates the ADC's anti-tumor activity in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NSG or nude mice).

-

Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[23]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, non-targeting ADC, therapeutic ADC, positive control chemotherapy).

-

Treatment: Administer the treatments intravenously (IV) via the tail vein at a predetermined dose and schedule (e.g., 5 mg/kg, once every 3 days for four cycles).[23]

-

Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight two to three times per week.[23]

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or it can be continued to assess survival benefits.

-

Data Analysis: Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis to determine the significance of the anti-tumor effect.[17][24]

Visualizing Key ADC Processes

Understanding the mechanism of action and the development workflow is crucial for ADC research. The following diagrams, rendered using DOT language, visualize these complex processes.

ADC Mechanism of Action

This diagram outlines the journey of a PEGylated ADC from administration to inducing cell death in a target cancer cell.

ADC Development Workflow

This diagram illustrates the comprehensive experimental pipeline for developing an ADC, from initial design to in vivo proof-of-concept.

Conclusion

The this compound molecule is a valuable and versatile tool in the ADC development toolkit. While it is just one component of a sophisticated linker system, its incorporation directly addresses fundamental challenges of solubility, stability, and pharmacokinetics that are common when conjugating hydrophobic payloads to large antibody frameworks. By providing a discrete, hydrophilic, and biocompatible spacer, the PEG7 moiety helps to create ADCs with a wider therapeutic window. The terminal bromide functionality allows for straightforward integration into diverse linker chemistries, making it adaptable for various conjugation strategies. A thorough understanding of its properties and the careful optimization of its use, balanced against potential impacts on in vitro potency, are key to designing the next generation of safe and effective antibody-drug conjugates.

References

- 1. mPEG7-Br | CAS:104518-25-4 | Biopharma PEG [biochempeg.com]

- 2. medkoo.com [medkoo.com]

- 3. m-PEG7-bromide, CAS 104518-25-4 | AxisPharm [axispharm.com]

- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]

- 8. purepeg.com [purepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labinsights.nl [labinsights.nl]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. njbio.com [njbio.com]

- 23. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nucleophilic Substitution with m-PEG7-Br

This guide provides a comprehensive overview of nucleophilic substitution reactions involving methoxy-poly(ethylene glycol)7-bromide (this compound). It covers the core reaction mechanisms, influencing factors, experimental protocols, and applications in bioconjugation and materials science.

Introduction to this compound and Nucleophilic Substitution

Methoxy-poly(ethylene glycol)7-bromide, abbreviated as this compound, is a monodisperse PEG linker.[1] Its structure consists of a methoxy group at one terminus, a seven-unit polyethylene glycol chain, and a reactive bromide group at the other end.[1] This bromide atom is an excellent leaving group, making this compound a versatile reagent for attaching PEG chains to various molecules through nucleophilic substitution.[1]

Nucleophilic substitution is a fundamental class of organic reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.[2] In the context of this compound, a nucleophile (Nu:) attacks the carbon atom bonded to the bromine, displacing the bromide ion (Br⁻), which serves as the leaving group.[2][3]

The general form of the reaction is: Nu:⁻ + CH₃O-(CH₂CH₂O)₇-CH₂CH₂-Br → CH₃O-(CH₂CH₂O)₇-CH₂CH₂-Nu + Br⁻

These reactions are critical in drug delivery, nanotechnology, bioconjugation, and the development of PROTACs (PROteolysis TArgeting Chimeras).[4][5][6]

Core Reaction Mechanism: Sₙ2 Pathway

Given that the bromine in this compound is attached to a primary carbon, the predominant mechanism for its nucleophilic substitution is the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction.[7][8]

Key characteristics of the Sₙ2 mechanism include:

-

A Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group breaks.[7][8]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.[3][7][9] The rate law is expressed as: Rate = k[this compound][Nucleophile].[7]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[8] This leads to an inversion of stereochemistry if the carbon is a chiral center.[2][8]

-

Steric Hindrance: Sₙ2 reactions are sensitive to steric hindrance. They proceed fastest with methyl and primary substrates, such as this compound, and are very slow or do not occur with tertiary substrates.[8]

Caption: Sₙ2 reaction mechanism of this compound with a nucleophile.

Factors Influencing Nucleophilic Substitution with this compound

Several factors critically affect the rate and efficiency of the Sₙ2 reaction.

-

The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles lead to faster reactions. Common nucleophiles used in bioconjugation include thiols (from cysteine), amines (from lysine or N-terminus), and, to a lesser extent, carboxylates (from aspartate/glutamate).[10] Nucleophilicity generally increases with basicity and polarizability.

-

The Solvent: Polar aprotic solvents like acetone, DMSO, and DMF are ideal for Sₙ2 reactions.[11] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more reactive. Protic solvents (like water or ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.[12]

-

The Leaving Group: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[2] Its ability to stabilize a negative charge makes the C-Br bond easier to break.

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more kinetic energy to the reacting molecules.

Quantitative Data and Reaction Conditions

While specific kinetic data for this compound is proprietary to manufacturers, data from analogous reactions provide valuable insights. For example, the reaction of benzyl bromide with sodium azide, another primary bromide undergoing Sₙ2, proceeds to 98% yield in just 50 minutes at room temperature when using PEG 400 as a reaction medium.[13][14][15] This highlights the efficiency of such substitutions under optimized conditions.

The following table summarizes typical conditions for nucleophilic substitution on primary alkyl bromides with common nucleophiles.

| Nucleophile (Nu:⁻) | Typical Solvent | Temperature (°C) | Typical Reaction Time | Product Linkage |

| Amine (R-NH₂) | DMF, DMSO | 25 - 60 | 4 - 24 hours | Secondary Amine |

| Thiol (R-SH) / Thiolate (R-S⁻) | DMF, Water (pH > 7) | 25 | 1 - 6 hours | Thioether |

| Azide (N₃⁻) | PEG 400, DMSO | 25 | 1 - 2 hours | Alkyl Azide |

| Carboxylate (R-COO⁻) | DMF, THF | 50 - 80 | 12 - 48 hours | Ester |

Note: Reaction times and yields are highly dependent on the specific substrates and concentrations used.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol provides a general workflow for reacting this compound with a nucleophile-containing substrate (e.g., a peptide or small molecule).

-

Reagent Preparation: Dissolve the nucleophile-containing substrate in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Base (if necessary): For nucleophiles like thiols or primary/secondary amines, add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to deprotonate the nucleophile and increase its reactivity. A 1.5 to 2.0 molar excess is typical.

-

Addition of this compound: Dissolve this compound (typically 1.1 to 1.5 molar excess) in the same solvent and add it to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Purification:

-

Quench the reaction, if necessary (e.g., by adding water).

-

Remove the solvent under reduced pressure.

-

Purify the resulting PEGylated conjugate using techniques like column chromatography, preparative HPLC, or precipitation.

-

-

Characterization: Confirm the structure and purity of the final product using methods such as NMR spectroscopy and mass spectrometry.

Caption: General experimental workflow for PEGylation with this compound.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in PEGylation, the covalent attachment of PEG chains to molecules.[10] This process is widely used to improve the pharmaceutical properties of peptides, proteins, and small-molecule drugs.

Benefits of PEGylation include:

-

Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic molecules.[16]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a molecule, reducing its renal clearance and extending its circulation half-life.

-

Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its potential to elicit an immune response.[17]

A common application is the site-specific modification of proteins. For example, the thiol group of a cysteine residue or the amine group of a lysine residue can act as the nucleophile to attack this compound, forming a stable PEGylated protein conjugate.

Caption: Pathway for protein PEGylation using this compound.

References

- 1. mPEG7-Br | CAS:104518-25-4 | Biopharma PEG [biochempeg.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. purepeg.com [purepeg.com]

- 5. mPEG7-Br - CD Bioparticles [cd-bioparticles.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 10. bachem.com [bachem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. amherst.edu [amherst.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy m-PEG7-thiol | 651042-82-9 [smolecule.com]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Protein PEGylation with m-PEG7-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include improved bioavailability, increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2] m-PEG7-Br is a monofunctional PEG reagent containing a seven-unit PEG chain with a terminal methoxy group and a reactive bromide group.[3][4] The bromide group is a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the PEG chain to specific amino acid residues on the protein surface, primarily targeting the nucleophilic side chains of cysteine (thiol group) and lysine (ε-amino group), as well as the N-terminal α-amino group.[3]

This document provides detailed protocols for protein PEGylation using this compound, covering reaction setup, purification of the PEGylated conjugate, and analytical characterization.

Reagent Information: this compound

| Property | Value | Reference |

| Chemical Name | 1-Bromo-22-methoxy-3,6,9,12,15,18,21-heptaoxadocosane | [5] |

| Synonyms | m-PEG7-bromide, Methoxy-PEG7-bromide | [4][5] |

| CAS Number | 104518-25-4 | [3][4][5][6][7] |

| Molecular Formula | C15H31BrO7 | [5][6][7] |

| Molecular Weight | 403.31 g/mol | [3][5][6][7] |

| Appearance | Light yellowish liquid or solid | [6][7] |

| Purity | ≥95% | [3][6][7] |

| Storage | Store at -20°C, protected from light and moisture. | [3][5] |

| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO). |

Experimental Protocols

Site-Specific PEGylation Strategies

Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[8][9] The reactivity of different nucleophilic groups on a protein can be modulated by controlling the reaction pH.

-

N-terminal Amine PEGylation: The pKa of the N-terminal α-amino group is typically lower (around 7.6-8.0) than that of the ε-amino group of lysine residues (around 10.0-10.5).[10] Performing the PEGylation reaction at a pH between 7.0 and 8.0 can favor the modification of the N-terminus.

-

Cysteine (Thiol) PEGylation: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Site-directed mutagenesis can be employed to introduce a free cysteine at a specific location for targeted PEGylation. The reaction with thiol groups is typically performed at a pH between 6.5 and 7.5 to ensure the selectivity of the maleimide reaction.

General Workflow for Protein PEGylation with this compound

Caption: General workflow for protein PEGylation.

Protocol 1: PEGylation of a Lysine Residue or N-terminus

This protocol describes a general method for PEGylating primary amines on a protein.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4 (for N-terminal selective) or pH 8.0-8.5 (for lysine)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., SEC, IEX)

-

Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to a stock concentration of 10-100 mM.

-

PEGylation Reaction:

-

Add the this compound solution to the protein solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

-

Analysis: Characterize the purified PEGylated protein.

Protocol 2: PEGylation of a Cysteine Residue

This protocol is for the site-specific PEGylation of a free cysteine residue.

Materials:

-

Protein with a free cysteine residue

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate buffer, 5 mM EDTA, pH 7.0

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: 100 mM L-cysteine or β-mercaptoethanol

-

Purification and analytical equipment as in Protocol 1.

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds to generate a free thiol by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Subsequently, remove the TCEP by dialysis or a desalting column. Dissolve the protein in the reaction buffer to 1-10 mg/mL.

-

This compound Preparation: Prepare a stock solution as described in Protocol 1.

-

PEGylation Reaction:

-

Add this compound to the protein solution at a 5- to 20-fold molar excess.

-

Incubate at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

-

-

Quenching: Add the quenching reagent to a final concentration of 10 mM to react with excess this compound. Incubate for 30 minutes.

-

Purification and Analysis: Follow steps 5 and 6 from Protocol 1.

Optimization of PEGylation Reaction

Several factors can influence the efficiency and specificity of the PEGylation reaction.

| Parameter | Recommendation for Optimization |

| Molar Ratio (PEG:Protein) | Start with a 5:1 to 10:1 molar ratio and optimize based on the desired degree of PEGylation. |

| pH | For N-terminal selectivity, screen pH values from 7.0 to 8.0. For lysine modification, use pH 8.0-9.0. For cysteine modification, maintain pH between 6.5 and 7.5. |

| Reaction Time | Test different incubation times (e.g., 1, 2, 4, and 12 hours) to determine the optimal reaction duration. |

| Temperature | Reactions can be performed at room temperature or 4°C. Lower temperatures may require longer incubation times but can improve protein stability. |

| Protein Concentration | Higher protein concentrations (e.g., >5 mg/mL) can increase the reaction rate. |

Purification and Characterization of PEGylated Proteins

Purification Methods

The choice of purification method depends on the properties of the protein and the PEGylated conjugate.

| Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[11] | Efficient for removing unreacted PEG and separating mono-PEGylated from multi-PEGylated species.[11][12] |

| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge.[11] | Can resolve PEGylated isomers if the PEGylation site alters the protein's surface charge.[11] |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[11] | Can be used as an orthogonal method to IEX for higher purity.[11] |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[11] | Useful for analytical characterization and purification of smaller proteins and peptides.[11] |

Characterization Techniques

A combination of analytical techniques is recommended to confirm successful PEGylation and characterize the final product.

| Technique | Information Obtained |

| SDS-PAGE | Visual confirmation of an increase in molecular weight upon PEGylation. |

| HPLC (SEC, IEX, RP-HPLC) | Assessment of purity, degree of PEGylation, and separation of isomers.[1][10][13][14] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate determination of the molecular weight of the conjugate and the number of attached PEG chains.[15] |

| UV-Vis Spectroscopy | Protein concentration determination (at 280 nm).[15] |

| Charged Aerosol Detection (CAD) | Quantification of PEG and PEGylated proteins, especially for PEGs lacking a chromophore.[1][13] |

Signaling Pathway Diagram (Illustrative Example)

While this compound itself does not directly participate in a signaling pathway, the PEGylated protein it produces may be designed to modulate one. The following is a hypothetical example of a PEGylated growth factor antagonist blocking a receptor tyrosine kinase pathway.

Caption: PEGylated antagonist blocking a signaling pathway.

Conclusion